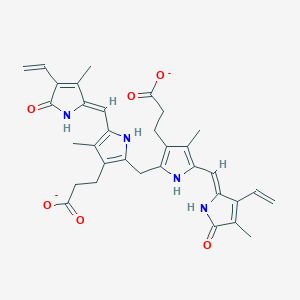
Bilirubin(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilirubin(2-) is a dicarboxylic acid dianion obtained by deprotonation of the two carboxy groups of bilirubin; major species at pH 7.3. It has a role as a human metabolite. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a bilirubin IXalpha.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Mechanism of Action
Bilirubin(2-) exhibits powerful antioxidant activity, effectively neutralizing free radicals and reducing oxidative stress. Its ability to scavenge reactive oxygen species is crucial for protecting cells from oxidative damage, particularly in organs susceptible to ischemia/reperfusion injuries such as the heart, kidneys, and brain .
Clinical Implications
Studies have shown that bilirubin can mitigate damage from oxidative stress in various conditions:
- Cardiovascular Health : Elevated bilirubin levels correlate with reduced incidence of cardiovascular diseases, suggesting a protective role against atherosclerosis .
- Neuroprotection : Research indicates that bilirubin protects neuronal cells from superoxide-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Huntington's disease .
Neuroprotective Effects
Research Findings
Recent studies have demonstrated that bilirubin(2-) can shield the brain from oxidative stress. In experiments involving mice genetically modified to lack bilirubin production, researchers observed significantly increased brain damage compared to normal mice. This underscores bilirubin's role in regulating harmful superoxide levels during excessive neuronal activity .
Potential Applications
The neuroprotective properties of bilirubin suggest its potential as a therapeutic agent in treating conditions characterized by oxidative stress and inflammation in the central nervous system.
Immunomodulatory Functions
Mechanism of Action
Bilirubin(2-) has been identified as a potent immunomodulator, influencing T cell reactivity and promoting immune tolerance. Its immunosuppressive effects may be beneficial in preventing autoimmune diseases .
Clinical Applications
The immunomodulatory properties of bilirubin could be harnessed for therapeutic strategies against autoimmune disorders such as multiple sclerosis. Bilirubin's ability to regulate immune responses highlights its potential as a novel treatment modality .
Clinical Applications in Disease Management
Acute Kidney Injury
Bilirubin(2-) has shown promise in protecting against acute kidney injury (AKI). Studies on rodent models indicate that bilirubin can prevent renal damage induced by nephrotoxic agents like cisplatin, suggesting its use as a pre-treatment strategy in patients at risk of kidney injury from chemotherapy .
Chronic Conditions
Elevated serum bilirubin levels are associated with lower risks of chronic conditions such as rheumatism and various neuropsychiatric disorders. This relationship suggests that bilirubin could serve as a biomarker for oxidative stress-related diseases .
Summary of Case Studies
| Study | Findings | Implications |
|---|---|---|
| Mouse Study on Neuroprotection | Mice lacking bilirubin showed increased brain damage under oxidative stress | Highlights potential for bilirubin in neuroprotective therapies |
| Cardiovascular Research | Elevated bilirubin levels linked to reduced cardiovascular disease incidence | Suggests therapeutic benefits for heart health |
| Immunomodulatory Research | Bilirubin demonstrated broad suppressive effects on T cell activity | Potential treatment for autoimmune diseases |
Propiedades
Fórmula molecular |
C33H34N4O6-2 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14- |
Clave InChI |
BPYKTIZUTYGOLE-IFADSCNNSA-L |
SMILES |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















